Cas no 146714-04-7 (alepposide B)

alepposide B structure
Nome del prodotto:alepposide B
alepposide B Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4)-2,6-dideoxy-b-D-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxo-,(3b,5b)- (9CI)
- 4)-O-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl-(1®
- 4)-O-2,6-dideoxy-b-D-ribo-hexopyranosyl-(1®
- Alepposide B
- Alepposide-B
- Card-20(22)-enolide, 3-((O-beta-D-glucopyranosyl-(1-4)-O-2,6-dideoxy-3-O-methyl-beta-D-arabino-hexopyranosyl-(1-4)-O-2,6-dideoxy-beta-D-ribo-hexopyranosyl-(1-4)-2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy)-5,14-dihydroxy-19-oxo-, (3beta,5beta)-
- Strophanthidin-3-O-glucopyranosyl-(1-4)-O-beta-oleandropyranosyl-(1-4)-O-beta-digitoxopyranosyl-(1-4)-O-beta-digitoxopyranoside
- CID 132427638
- Card-20(22)-enolide, 3-[(O-β-D-glucopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxo-, (3β,5β)- (9CI)
- 146714-04-7
- alepposide B
-
- Inchi: 1S/C48H74O20/c1-22-41(66-36-16-31(52)42(23(2)62-36)67-37-17-32(59-5)43(24(3)63-37)68-44-40(56)39(55)38(54)33(19-49)65-44)30(51)15-35(61-22)64-26-6-11-46(21-50)28-7-10-45(4)27(25-14-34(53)60-20-25)9-13-48(45,58)29(28)8-12-47(46,57)18-26/h14,21-24,26-33,35-44,49,51-52,54-58H,6-13,15-20H2,1-5H3/t22-,23-,24-,26+,27-,28?,29?,30+,31+,32-,33-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44+,45-,46+,47+,48+/m1/s1
- Chiave InChI: IMNHFZIFCBHSQR-GTRACWGGSA-N
- Sorrisi: O[C@]12CC[C@H](C3=CC(=O)OC3)[C@@]1(C)CCC1[C@@]3(C=O)CC[C@@H](C[C@]3(CCC21)O)O[C@H]1C[C@@H]([C@@H]([C@@H](C)O1)O[C@H]1C[C@@H]([C@@H]([C@@H](C)O1)O[C@H]1C[C@H]([C@@H]([C@@H](C)O1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)OC)O)O
Proprietà calcolate
- Massa esatta: 970.47734475g/mol
- Massa monoisotopica: 970.47734475g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 20
- Conta atomi pesanti: 68
- Conta legami ruotabili: 12
- Complessità: 1840
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: 2
- Superficie polare topologica: 288
- Carica superficiale: 0
- XLogP3: -1
alepposide B Letteratura correlata
-
Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
146714-04-7 (alepposide B) Prodotti correlati
- 1361801-94-6(3-(Aminomethyl)-5-bromo-2-(trifluoromethoxy)pyridine)
- 1566059-11-7(4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride)
- 866346-97-6((2Z)-2-(benzenesulfonamidoimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide)
- 338392-12-4(Ethyl 2-(3-{3-(Trifluoromethyl)anilinocarbonyl}-2-pyridinyl)acetate)
- 2034367-29-6(4-(1-{3-4-(trifluoromethyl)phenylpropanoyl}piperidin-4-yl)morpholine-3,5-dione)
- 1805205-97-3(6-(Chloromethyl)-2-(difluoromethyl)-3-fluoropyridine-4-methanol)
- 2228571-46-6(2-1-(4-methanesulfonylphenyl)cyclobutylethan-1-amine)
- 821806-11-5(1-(3-bromo-4-methoxyphenyl)ethane-1,2-diol)
- 1340567-02-3(5-Chloro-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one)
- 1261996-21-7(2(1H)-Pyridinone, 4-(3,5-difluorophenyl)-)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
